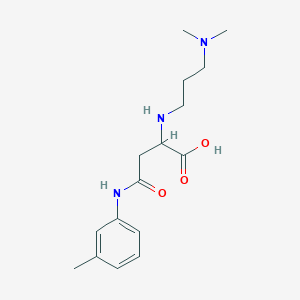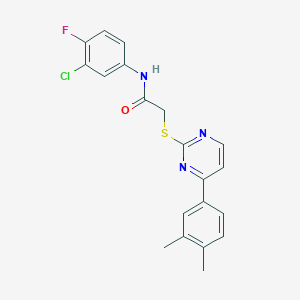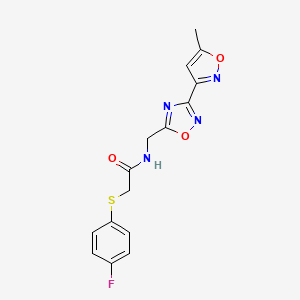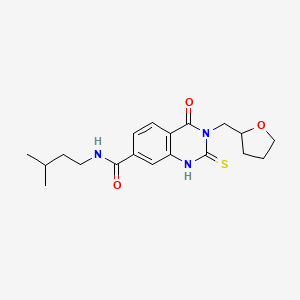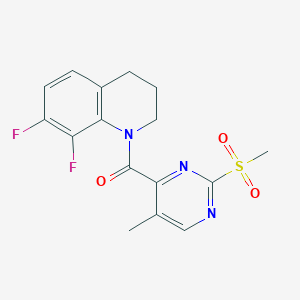
7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with difluoro groups and a pyrimidine ring with a methylsulfonyl group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for reagent addition and temperature control ensures consistency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or base to facilitate the process.
Major Products
The major products formed from these reactions include various quinoline and pyrimidine derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.
Medicine
The compound is explored for its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals, particularly in the treatment of diseases where quinoline and pyrimidine derivatives have shown efficacy.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The quinoline and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. The difluoro and methylsulfonyl groups enhance its binding affinity and specificity, making it a potent modulator of biological pathways.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil, used in cancer treatment.
Uniqueness
What sets 7,8-Difluoro-1-(2-methanesulfonyl-5-methylpyrimidine-4-carbonyl)-1,2,3,4-tetrahydroquinoline apart is its dual functionality, combining the properties of both quinoline and pyrimidine derivatives. This dual functionality allows for a broader range of applications and enhances its potential as a versatile research tool and therapeutic agent.
属性
IUPAC Name |
(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-9-8-19-16(25(2,23)24)20-13(9)15(22)21-7-3-4-10-5-6-11(17)12(18)14(10)21/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDGMMKBEJIVNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)N2CCCC3=C2C(=C(C=C3)F)F)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride](/img/structure/B2374291.png)
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)
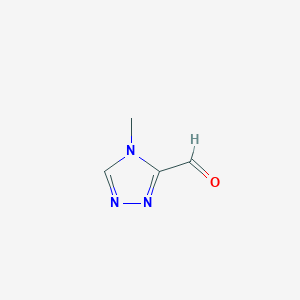

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2374297.png)
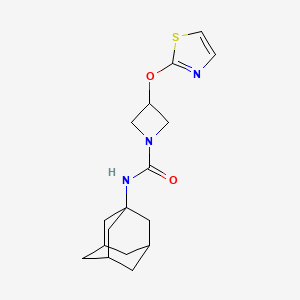
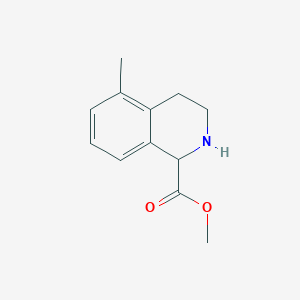
![1-[(2-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2374300.png)
![2-{[3-Cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2374301.png)
